molecular formula C17H15FN2O2S B2656637 N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1796949-54-6

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2656637
CAS No.: 1796949-54-6
M. Wt: 330.38
InChI Key: NWEQLHLXOJRIMG-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a benzothiazole-derived carboxamide featuring a 3-fluorophenyl moiety and a methoxyethyl side chain. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial properties .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-22-14(11-5-4-6-12(18)9-11)10-19-16(21)17-20-13-7-2-3-8-15(13)23-17/h2-9,14H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEQLHLXOJRIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a methoxyethyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced benzothiazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structure is compared to analogs with variations in the benzothiazole substituents, aryl groups, and side chains:

Compound Name Key Structural Features Biological Activity Reference
Target Compound : N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide - 3-Fluorophenyl
- Methoxyethyl side chain
Not explicitly reported in evidence; inferred potential for kinase or enzyme modulation
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide - Biphenyl group
- No fluorine or methoxyethyl
Diuretic activity (most active in series)
(E)-2-(Benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide - Benzofuran
- Methoxyethyl
- Hydrazine-carbothioamide
MAO-B inhibitor (IC50 = 0.042 µM)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole - 4-Methoxyphenyl
- Chloro substituent
Broad-spectrum bioactive agent (antimicrobial, anticancer)
N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-2-carboxamide - Thiophene-methyl
- Methoxyethyl
No explicit data; structural analog for solubility studies

Key Observations :

  • The methoxyethyl group is critical for MAO-B inhibition in , suggesting its role in enhancing target engagement .
  • Fluorine substitution (3-fluorophenyl in the target vs. 4-methoxyphenyl in ) may alter electronic properties and binding specificity.
  • Biphenyl systems () prioritize diuretic activity, whereas benzofuran/thiophene hybrids (Evidences 5, 16) target enzyme inhibition.
MAO-B Inhibition
  • Compounds with methoxyethyl side chains (e.g., ’s compound 23) exhibit potent MAO-B inhibition (IC50 = 0.042 µM), comparable to Selegiline. The methoxyethyl group likely enhances hydrophobic interactions within the enzyme’s active site .
Diuretic Activity
  • Biphenyl-substituted benzothiazoles () showed diuretic effects, but the absence of fluorine or methoxyethyl in these compounds highlights the target’s structural uniqueness for alternative applications .
Anticancer and Antimicrobial Potential
  • Chloro- and methoxyphenyl-substituted benzothiazoles () demonstrate broad bioactivity, implying that the target’s 3-fluorophenyl group could offer distinct selectivity profiles .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methoxyethyl side chain likely improves aqueous solubility relative to non-polar analogs (e.g., biphenyl derivatives in ).
  • Metabolic Stability: Fluorine atoms often reduce metabolic degradation, suggesting the target compound may have a longer half-life than non-fluorinated analogs .

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings, case studies, and relevant data.

  • Molecular Formula : C15H15F N2O2S
  • Molecular Weight : 288.36 g/mol
  • LogP : 3.7 (indicating moderate lipophilicity)

The compound exhibits biological activity through several mechanisms, including:

  • Inhibition of Tumor Growth : Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specifically, studies have shown that compounds similar to this compound can significantly reduce tumor cell viability in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .
  • Anti-inflammatory Effects : The compound has been evaluated for its impact on inflammatory markers such as IL-6 and TNF-α. In vitro studies demonstrated that it effectively lowers these markers in mouse macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

Biological Activity Data

Activity Type Cell Line IC50 (µM) Effect
Tumor Growth InhibitionA4311.5Significant reduction in cell viability
Tumor Growth InhibitionA5492.0Induction of apoptosis
Anti-inflammatoryRAW264.75.0Decrease in IL-6 and TNF-α levels

Case Studies

  • Anti-cancer Activity :
    • A study synthesized several benzothiazole derivatives, including this compound, and assessed their effects on A431 and A549 cells using MTT assays. The results indicated that the compound induced significant apoptosis in these cells at low micromolar concentrations .
  • Inflammation Modulation :
    • In another study focusing on inflammatory responses, the compound was shown to inhibit the secretion of pro-inflammatory cytokines in RAW264.7 macrophages when treated with varying concentrations . This suggests a dual mechanism where it not only targets tumor cells but also modulates immune responses.

Research Findings

Recent literature highlights the importance of benzothiazole derivatives in drug discovery:

  • Benzothiazole compounds have been recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties .
  • Structural modifications to the benzothiazole nucleus enhance its bioactivity, making it a promising scaffold for developing new therapeutic agents .

Q & A

Q. What are the standard synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide?

A common approach involves coupling 1,3-benzothiazole-2-carboxylic acid derivatives with substituted amines. For example, analogous compounds like N-[2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide are synthesized via refluxing ethanol with appropriate precursors, achieving yields up to 73% . Key steps include acid activation (e.g., using thionyl chloride) and nucleophilic substitution.

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. For instance, benzothiazole derivatives exhibit distinct carbonyl stretching bands (~1650–1700 cm⁻¹) in IR, while NMR reveals methoxy (δ ~3.3–3.5 ppm) and fluorophenyl proton splitting patterns . High-resolution mass spectrometry (HRMS) confirms molecular weight.

Q. Which solvents and purification methods are optimal for isolating this compound?

Ethanol and methanol are preferred for recrystallization due to their polarity and boiling points. For example, analogs like N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide are recrystallized from ethanol, yielding 60–73% pure product . Flash chromatography (e.g., ethyl acetate/hexane) resolves impurities in complex mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Comparative studies on analogous compounds show that adjusting solvent polarity (e.g., THF vs. ethanol) and reaction time impacts yield. For example, THF at 190–192°C yields 90% for hydrazide derivatives, while ethanol at 203–205°C yields 60% . Microwave-assisted synthesis may reduce time and improve efficiency.

Q. How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved?

Unexpected splitting in fluorophenyl protons may arise from anisotropic effects or conformational rigidity. Single-crystal X-ray diffraction (as used for 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1,2-benzothiazine-1,1-dione) provides definitive structural validation . Computational NMR prediction tools (e.g., DFT calculations) can also reconcile discrepancies.

Q. What computational strategies predict the compound’s biological activity?

Molecular docking and dynamics simulations using X-ray-derived structural parameters (e.g., bond lengths, torsional angles ) can model interactions with targets like kinases or microbial enzymes. For benzothiazoles, hydrophobic interactions with active-site residues (e.g., in antimicrobial targets) are critical .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Systematic substitution of the fluorophenyl or methoxy groups (e.g., replacing fluorine with chlorine or varying methoxy position) can elucidate pharmacophores. Analog studies show that 2,6-difluorophenyl derivatives exhibit enhanced antifungal activity compared to mono-substituted analogs .

Q. What are the stability profiles of this compound under varying pH and temperature?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–9) assess degradation. Related benzothiazoles degrade via hydrolysis of the carboxamide bond under acidic conditions, monitored by HPLC .

Q. How to interpret complex splitting patterns in ¹H NMR spectra?

For the 3-fluorophenyl group, coupling constants (e.g., 3JHF^3J_{H-F} ~8–12 Hz) and vicinal proton coupling (4JHH^4J_{H-H}) create doublet-of-doublets. 2D NMR (COSY, NOESY) resolves overlapping signals, as demonstrated for benzothiazole-thiazolidinone hybrids .

Q. How to validate mechanisms of action in biological assays?

Enzyme inhibition assays (e.g., MIC for antimicrobial activity) and cellular apoptosis assays (flow cytometry for anticancer activity) are standard. For benzoxazole analogs, fluorinated derivatives disrupt microbial membrane integrity via lipophilic interactions .

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